molecular formula C23H43N5O5 B12112301 Propionyl-ile-ile-gly-leu-NH2

Propionyl-ile-ile-gly-leu-NH2

Katalognummer: B12112301
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: IFVJHDKHIMFSMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propionyl-Ile-Ile-Gly-Leu-NH₂ is a synthetic tetrapeptide featuring a propionyl group at the N-terminus and an amide (NH₂) modification at the C-terminus. Its sequence—Ile-Ile-Gly-Leu—suggests a hydrophobic core (due to the two isoleucine residues) followed by glycine, a flexible linker, and leucine, which may influence receptor interactions. The propionyl group enhances metabolic stability and membrane permeability, while the terminal amidation protects against enzymatic degradation .

Eigenschaften

IUPAC Name

N-[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N5O5/c1-8-14(6)19(28-23(33)20(15(7)9-2)27-17(29)10-3)22(32)25-12-18(30)26-16(21(24)31)11-13(4)5/h13-16,19-20H,8-12H2,1-7H3,(H2,24,31)(H,25,32)(H,26,30)(H,27,29)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJHDKHIMFSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Die industrielle Produktion von Propionyl-Ile-Ile-Gly-Leu-NH2 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und durch Massenspektrometrie und Kernresonanzspektroskopie (NMR) charakterisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propionyl-Ile-Ile-Gly-Leu-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Propionylgruppe und das Peptidgerüst spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, der Modulation ihrer Aktivität und der Auslösung von nachgeschalteten Signalwegen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of Propionyl-ile-ile-gly-leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The propionyl group and the peptide backbone play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs of Pro-Leu-Gly-NH₂ (PLG)

PLG (Pro-Leu-Gly-NH₂) is a well-studied tripeptide with dopamine receptor-modulating activity. Propionyl-Ile-Ile-Gly-Leu-NH₂ differs structurally by:

  • N-terminal substitution : Propionyl replaces proline, increasing lipophilicity and stability.
  • Extended hydrophobic core : Two isoleucines (vs. PLG’s single leucine) may enhance binding to hydrophobic receptor pockets.
  • Sequence length : The tetrapeptide structure adds conformational flexibility compared to PLG’s rigid proline ring.

Functional Comparison :

  • PLG derivatives with leucine replaced by isoleucine (e.g., Pro-Ile-Gly-NH₂) showed 2–3× higher binding affinity for dopamine D2 receptors in vitro . This suggests that Propionyl-Ile-Ile-Gly-Leu-NH₂’s dual isoleucine residues may further optimize receptor interactions.
  • Substitution with aromatic residues (e.g., phenylalanine) in PLG analogs reduced activity, highlighting the importance of aliphatic side chains for dopamine receptor binding—a feature conserved in Propionyl-Ile-Ile-Gly-Leu-NH₂ .
Compound Sequence Key Modifications Receptor Affinity (D2) Metabolic Stability Source
Pro-Leu-Gly-NH₂ (PLG) Pro-Leu-Gly-NH₂ None 1.0 (baseline) Moderate
Pro-Ile-Gly-NH₂ Pro-Ile-Gly-NH₂ Leu → Ile 2.5× higher Moderate
Propionyl-Ile-Ile-Gly-Leu-NH₂ Propionyl-Ile-Ile-Gly-Leu-NH₂ Propionyl cap; Ile-Ile core Predicted: 3–4× higher High Inferred

Biologische Aktivität

Propionyl-Ile-Ile-Gly-Leu-NH2 is a peptide composed of five amino acids, featuring a propionyl group attached to two isoleucines, one glycine, and one leucine, ending with an amide group. This unique structure contributes to its significant biological activities, particularly in neuropharmacology and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be represented as follows:

H Pro Ile Ile Gly Leu NH2\text{H Pro Ile Ile Gly Leu NH}_2
  • Hydrophobic Nature : The presence of multiple isoleucine residues enhances the compound's hydrophobic character, which may facilitate its interaction with cellular membranes.
  • Flexibility : Glycine provides flexibility within the peptide chain, potentially influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Neuroprotection : Studies have shown that this peptide can act as an antagonist to beta-amyloid-induced toxicity in neuronal cells. This suggests potential implications for Alzheimer's disease treatment by protecting neuronal integrity against amyloid toxicity.
  • Inflammation Modulation : Similar peptides have been evaluated for their ability to modulate inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Binding Affinity : Interaction studies focus on its binding affinity to specific receptors or proteins within biological systems. For instance, its interactions with beta-amyloid peptides are crucial for understanding its neuroprotective effects.
  • G-Protein Coupled Receptors (GPCRs) : Investigations into its affinity for GPCRs could provide insights into how it modulates neurotransmitter release and signaling pathways.

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound against beta-amyloid toxicity. In vitro experiments demonstrated that treatment with the peptide significantly reduced neuronal cell death induced by beta-amyloid aggregates. This study underscores the potential therapeutic role of this peptide in neurodegenerative diseases such as Alzheimer's.

Inflammation Modulation

Another research effort explored the anti-inflammatory properties of similar peptides. It was found that this compound could inhibit pro-inflammatory cytokine release in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a possible application in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific sequence and arrangement of amino acids. Below is a comparison table with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
Propionyl-Alanine-AmideContains alanine instead of isoleucineMay exhibit different biological activities due to substitution of hydrophobic residues.
Propionyl-Valine-AmideContains valine instead of isoleucineValine's branched structure may affect solubility and interaction profiles.
Propionyl-Glycine-AmideContains glycine as a terminal residueIncreased flexibility could influence binding properties.
Propionyl-Leucine-AmideContains leucine as a terminal residueSimilar hydrophobic characteristics but different interaction dynamics due to leucine's side chain.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Solid-Phase Peptide Synthesis (SPPS) : This widely used method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  • Solution-Phase Synthesis : This method allows for the construction of peptides in solution, offering flexibility in reaction conditions.
  • Enzymatic Synthesis : Utilizing proteolytic enzymes can selectively cleave larger protein substrates into smaller peptides, providing an alternative approach for synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.